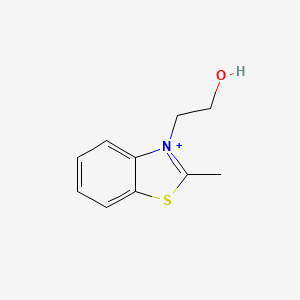![molecular formula C17H27NO B11711394 2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11711394.png)
2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-1-yl)-1-(tricyclo[3311~3,7~]dec-1-yl)propan-1-one is a synthetic organic compound It features a pyrrolidine ring and a tricyclo[331
准备方法
合成路线和反应条件
1-(三环[3.3.1.13,7]癸-1-基)-2-(吡咯烷-1-基)丙-1-酮的合成通常包括以下步骤:
吡咯烷环的形成: 这可以通过在酸性或碱性条件下使适当的前体环化来实现。
三环[3.3.1.13,7]癸烷部分的连接: 此步骤可能涉及一系列反应,包括烷基化或酰化以引入三环结构。
工业生产方法
工业生产方法可能涉及优化上述合成路线以进行大规模生产。这包括选择具有成本效益的试剂,优化反应条件(温度,压力,溶剂),并确保最终产品的产率和纯度高。
化学反应分析
反应类型
1-(三环[3.3.1.13,7]癸-1-基)-2-(吡咯烷-1-基)丙-1-酮可以进行各种化学反应,包括:
氧化: 将氧原子引入分子中,可能形成酮或羧酸。
还原: 去除氧原子或添加氢原子,可能形成醇或胺。
取代: 用另一个官能团取代一个官能团,例如卤化或硝化。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常见的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 条件随具体的取代反应而异,但可能包括卤素 (Cl2, Br2) 或硝化试剂 (HNO3) 等试剂。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺。
科学研究应用
1-(三环[3.3.1.13,7]癸-1-基)-2-(吡咯烷-1-基)丙-1-酮在科学研究中具有广泛的应用,例如:
化学: 作为合成更复杂分子的结构单元。
生物学: 潜在用于研究生物通路和相互作用。
医药: 可能应用于药物开发和治疗研究。
工业: 用于生产特种化学品和材料。
作用机制
1-(三环[3.3.1.13,7]癸-1-基)-2-(吡咯烷-1-基)丙-1-酮的作用机制取决于其与分子靶标的特定相互作用。这可能涉及与受体、酶或其他蛋白质结合,并调节其活性。所涉及的通路将是特定于化合物所使用的生物学或化学环境。
相似化合物的比较
类似化合物
2-(吡咯烷-1-基)-1-(环己基)丙-1-酮: 与 1-(三环[3.3.1.13,7]癸-1-基)-2-(吡咯烷-1-基)丙-1-酮 结构类似,但用环己基代替了三环[3.3.1.13,7]癸烷。
2-(吡咯烷-1-基)-1-(苯基)丙-1-酮: 与 1-(三环[3.3.1.13,7]癸-1-基)-2-(吡咯烷-1-基)丙-1-酮 结构类似,但用苯基代替了三环[3.3.1.13,7]癸烷。
独特性
1-(三环[3.3.1.13,7]癸-1-基)-2-(吡咯烷-1-基)丙-1-酮的独特性在于其三环结构,这可能会赋予其在更简单的类似物中不存在的特定化学和物理性质。
属性
分子式 |
C17H27NO |
|---|---|
分子量 |
261.4 g/mol |
IUPAC 名称 |
1-(1-adamantyl)-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H27NO/c1-12(18-4-2-3-5-18)16(19)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-15H,2-11H2,1H3 |
InChI 键 |
PZOZCKFFWMPIMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C12CC3CC(C1)CC(C3)C2)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol](/img/structure/B11711315.png)


![(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11711334.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-methoxyphenol](/img/structure/B11711339.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11711340.png)

methanone](/img/structure/B11711344.png)
![Methyl 4-[[[3-(2-benzoxazolyl)-4-hydroxyphenyl]amino]carbonyl]benzoate](/img/structure/B11711347.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate](/img/structure/B11711352.png)

![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11711376.png)
![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11711379.png)
